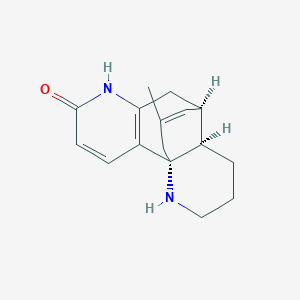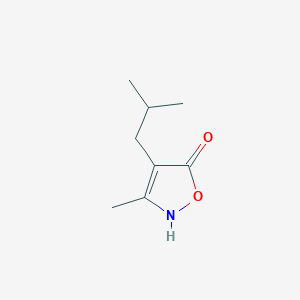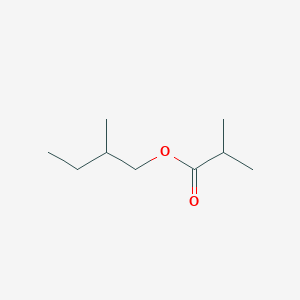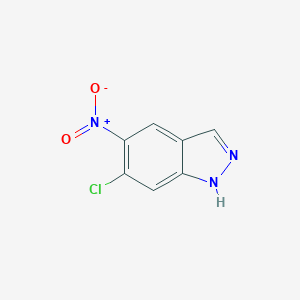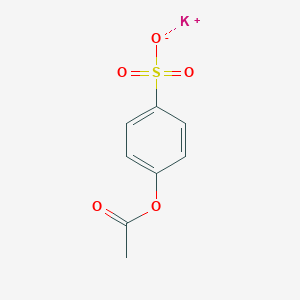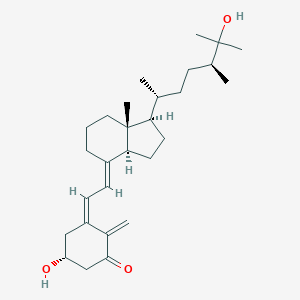
1-Keto-24-methylcalcifediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Keto-24-methylcalcifediol is a derivative of vitamin D that has recently gained attention due to its potential therapeutic applications. This compound is synthesized from 24-methylcalcifediol, which is a precursor of vitamin D. The synthesis of 1-Keto-24-methylcalcifediol involves a series of chemical reactions that convert 24-methylcalcifediol into the final product.
Mécanisme D'action
The mechanism of action of 1-Keto-24-methylcalcifediol is not fully understood, but it is believed to involve the activation of the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression in response to vitamin D and its derivatives. Upon binding of 1-Keto-24-methylcalcifediol to the VDR, a series of downstream signaling events occur, resulting in the modulation of gene expression. The exact genes that are modulated by 1-Keto-24-methylcalcifediol are still being investigated.
Effets Biochimiques Et Physiologiques
1-Keto-24-methylcalcifediol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-Keto-24-methylcalcifediol has been shown to enhance the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Keto-24-methylcalcifediol has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized in large quantities. Additionally, it is a potent compound that can be used at low concentrations, making it cost-effective. However, one limitation is that the synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 1-Keto-24-methylcalcifediol. One direction is to investigate the mechanism of action of this compound in more detail. This will provide insights into the genes and pathways that are modulated by 1-Keto-24-methylcalcifediol. Additionally, future research could investigate the potential of this compound as a treatment for various diseases, such as autoimmune diseases and cancer. Furthermore, future research could investigate the potential of 1-Keto-24-methylcalcifediol as a neuroprotective agent. Overall, 1-Keto-24-methylcalcifediol has great potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-Keto-24-methylcalcifediol involves the conversion of 24-methylcalcifediol into the final product through a series of chemical reactions. The first step involves the oxidation of 24-methylcalcifediol to form 24-methyl-25-hydroxyvitamin D3. This intermediate is then subjected to a series of reactions involving hydrolysis, oxidation, and reduction, resulting in the formation of 1-Keto-24-methylcalcifediol. The synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-Keto-24-methylcalcifediol has potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-Keto-24-methylcalcifediol has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
108387-51-5 |
|---|---|
Nom du produit |
1-Keto-24-methylcalcifediol |
Formule moléculaire |
C28H44O3 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1 |
Clé InChI |
VJDIEVNLNBFADS-CAPURZJFSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
SMILES canonique |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Synonymes |
1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
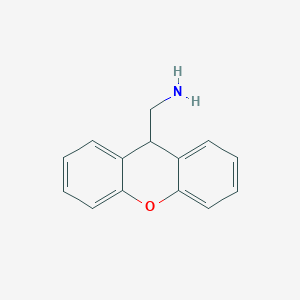
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
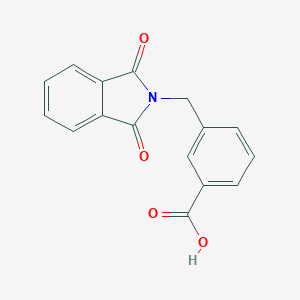
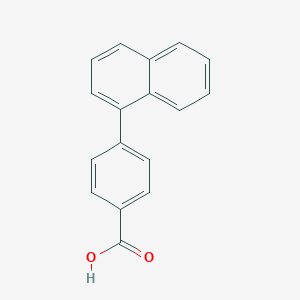
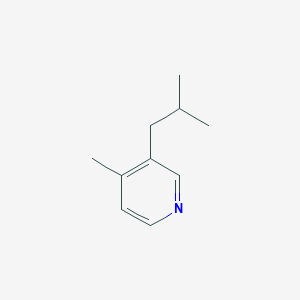
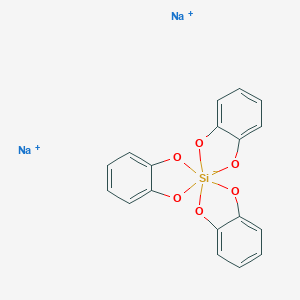
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
